5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide
Description
5-Chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a morpholinoethylamine moiety at the sulfonamide nitrogen. This compound is structurally designed to leverage the sulfonamide scaffold’s versatility in drug discovery, particularly in targeting receptors or enzymes via hydrogen bonding and hydrophobic interactions. The morpholinoethyl group enhances solubility and modulates pharmacokinetic properties, making it a candidate for central nervous system (CNS) or anticancer applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-19-12-3-2-11(14)10-13(12)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDRJXSNTQBLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation Using Chlorosulfonic Acid
The direct introduction of a sulfonyl chloride group into 5-chloro-2-methoxybenzene represents the most straightforward route. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating and chlorinating agent. In a typical procedure, 5-chloro-2-methoxybenzene (1.0 mol) is dissolved in dichloromethane (DCM) and cooled to -10°C. Chlorosulfonic acid (2.5 mol) is added dropwise under vigorous stirring to mitigate exothermic side reactions. The mixture is gradually warmed to 25°C and stirred for 4–6 hours, after which it is quenched onto crushed ice. The resulting 5-chloro-2-methoxybenzenesulfonyl chloride is extracted with DCM, dried over anhydrous Na₂SO₄, and purified via vacuum distillation.
Key Parameters:
Alternative Sulfonation Pathways
For substrates sensitive to harsh chlorosulfonation conditions, a two-step sulfonation-chlorination approach is employed. First, 5-chloro-2-methoxybenzene is sulfonated with concentrated sulfuric acid at 80°C for 8 hours to form 5-chloro-2-methoxybenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux converts the sulfonic acid to the sulfonyl chloride. This method achieves comparable yields (65–70%) but requires stringent moisture control.
Aminolysis of Sulfonyl Chloride with 2-Morpholinoethylamine
Reaction Optimization and Solvent Selection
The sulfonyl chloride intermediate reacts with 2-morpholinoethylamine in a nucleophilic substitution to form the target sulfonamide. A representative procedure involves dissolving 5-chloro-2-methoxybenzenesulfonyl chloride (1.0 mol) in tetrahydrofuran (THF) and adding 2-morpholinoethylamine (1.2 mol) dropwise at 0°C. Triethylamine (TEA, 1.5 mol) is introduced to scavenge HCl, enhancing reaction efficiency. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol-water (3:1 v/v) to afford pure 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide.
Reaction Conditions:
-
Solvent: THF or DCM
-
Base: Triethylamine (1.5 equiv)
-
Temperature: 0°C → 25°C
-
Yield: 75–80%
Comparative Analysis of Amine Equivalents
Varying the stoichiometry of 2-morpholinoethylamine impacts product purity and yield. Excess amine (1.5–2.0 equiv) minimizes residual sulfonyl chloride but complicates purification. A balance of 1.2 equiv amine and 1.5 equiv TEA optimizes yield (78%) while maintaining manageable side-product formation.
Alternative Route via Benzamide Intermediate
Synthesis of N-(2-Morpholinoethyl)-5-Chloro-2-Methoxybenzamide
While less direct, this route leverages established benzamide chemistry. Methyl 5-chloro-2-methoxybenzoate (1.0 mol) undergoes aminolysis with 2-morpholinoethylamine (1.2 mol) in refluxing toluene for 6 hours, yielding N-(2-morpholinoethyl)-5-chloro-2-methoxybenzamide. Subsequent chlorosulfonation with chlorosulfonic acid at -10°C introduces the sulfonyl chloride group, which is aminated with aqueous ammonia to furnish the final product.
Critical Data:
-
Aminolysis Yield: 82–85%
-
Chlorosulfonation Efficiency: 70–73%
Challenges in Multi-Step Synthesis
This pathway, though robust, incurs cumulative yield losses (≈55% overall) due to intermediate purification steps. Additionally, the benzamide intermediate requires stringent anhydrous conditions during chlorosulfonation to prevent hydrolysis.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.68–3.62 (m, 4H, morpholine), 2.56–2.49 (m, 6H, morpholine and CH₂), 1.89–1.82 (m, 2H, CH₂).
-
IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile-water 60:40) confirms ≥98% purity with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Large-scale production favors THF over DCM due to its higher boiling point (66°C vs. 40°C), facilitating solvent recovery via distillation. Quench steps generate acidic wastewater requiring neutralization with Ca(OH)₂ before disposal.
Cost Analysis of Key Reagents
-
2-Morpholinoethylamine: $120–150/kg (bulk pricing)
-
Chlorosulfonic Acid: $80–100/kg
-
Triethylamine: $50–70/kg
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.
Major Products Formed
Substitution: Formation of 5-methoxy-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide.
Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-morpholinoethyl)benzenesulfonamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenamine.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its sulfonamide group allows it to participate in various chemical reactions, making it a useful building block for developing new compounds .
Biology
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes. Its mechanism of action involves forming hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity. This property is crucial for developing drugs that can modulate enzymatic functions in biological systems.
Case Study : In a study evaluating various benzenesulfonamide derivatives, this compound showed significant antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent .
Medicine
Research has explored the compound's potential in treating inflammatory diseases due to its ability to inhibit specific biological targets. Notably, it has been studied as a potential NLRP3 inflammasome inhibitor, which plays a role in various inflammatory conditions. The compound can interfere with the formation of the NLRP3 inflammasome complex, thereby limiting inflammatory responses in models of myocardial infarction .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing other compounds. Its versatility in chemical reactions makes it valuable for developing new materials and pharmaceuticals.
Comparative Data Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Intermediate for drug synthesis | Serves as a building block for complex organic molecules |
| Biology | Enzyme inhibition | Significant inhibition of sulfonamide-sensitive enzymes |
| Medicine | Anticancer agent | Demonstrated antiproliferative effects against cancer cell lines |
| Industry | Production of specialty chemicals | Used in synthesizing various compounds |
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural Insights :
- Morpholinoethyl vs.
- Substituent Effects on Synthesis: Compounds with rigid aromatic side chains (e.g., dihydrobenzofuran in Compound 9) exhibit higher synthetic yields (84%) compared to flexible chains (e.g., trifluoroethoxy-phenoxyethyl in Compound 11, 58% yield) .
Anticancer and Enzyme Inhibition
- PD-L1 Inhibition: Methoxy-substituted sulfonamides (e.g., Compound 4 and 7 in ) showed moderate PD-L1 inhibition (~50–53%) but lacked cytotoxicity, suggesting the target compound’s morpholinoethyl group may enhance specificity .
- HIV Integrase (HIV IN) Inhibition : Methoxy groups at the benzenesulfonamide core (e.g., Compound IIIg in ) reduced HIV IN inhibitory activity (72.9%) compared to nitro-substituted analogs (96.7%), highlighting the electron-withdrawing groups’ superiority for enzyme chelation .
Receptor Binding
- Dual α2A/5-HT7 Antagonism: Compounds 9 and 17 (piperidinyl analogs) demonstrated potent receptor antagonism, suggesting the target compound’s morpholinoethyl group may similarly target CNS receptors but with improved pharmacokinetics .
Pharmacokinetic and Toxicity Profiles
- LogP and Solubility: The morpholinoethyl group likely reduces logP (predicted <3) compared to lipophilic analogs like Compound 15 (C24H31ClN2O4S, logP ~2.5–3.5), enhancing aqueous solubility .
- Cytotoxicity : Most sulfonamide derivatives (e.g., Compounds 4, 7, 17) showed low cytotoxicity in fibroblast and cancer cell lines, suggesting a favorable safety profile for the target compound .
Biological Activity
5-Chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Molecular Formula : C12H16ClN1O3S
- Molecular Weight : 303.78 g/mol
- IUPAC Name : this compound
The compound primarily functions through the inhibition of specific enzymes and receptors involved in various biochemical pathways. Its sulfonamide structure allows it to interact with targets such as:
- Carbonic Anhydrase : Involved in maintaining acid-base balance.
- Dihydropteroate Synthase : A target for antibacterial activity.
- JAK/STAT Pathway : Potential implications in inflammatory and autoimmune diseases.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structural features contribute to its effectiveness against various bacterial strains. For instance, studies have shown:
- Inhibition of Growth : The compound demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 6.72 mg/mL and 6.63 mg/mL, respectively .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound have been evaluated in vivo using carrageenan-induced edema models. Results showed:
- Reduction in Edema : The compound inhibited paw edema by approximately 89.66% at a dosage of 10 mg/kg after 3 hours .
Case Studies
- Cancer Treatment : A study evaluated the antiproliferative effects of related benzenesulfonamides on various cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cells, suggesting potential therapeutic applications in oncology .
- Inflammatory Diseases : In a model for chronic inflammatory conditions, the administration of the compound resulted in a notable decrease in inflammatory markers, indicating its potential role in treating diseases such as rheumatoid arthritis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | Sulfonamide | Anticancer, antimicrobial |
| N-(4-sulfamoylphenyl)benzamide | Sulfonamide | Antimicrobial, anti-inflammatory |
| N-(4-chlorophenyl)benzamide | Benzamide | Moderate anticancer activity |
Research Findings
Recent studies have highlighted the versatility of sulfonamides in drug development:
- Antioxidant Activity : Compounds with similar structures were shown to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- JAK Inhibition : The compound's potential as a JAK inhibitor suggests applications in treating fibrotic disorders and other conditions associated with dysregulated JAK/STAT signaling pathways .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, morpholine protons at δ 2.4–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., HR-ESI) validates molecular weight (e.g., calculated [M+H]⁺ = 368.84) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) .
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing sulfonamide group enhances electrophilicity at the benzene ring .
- Spectroscopic Contradictions : Address discrepancies in NMR signals (e.g., overlapping peaks) using 2D techniques (COSY, HSQC) or variable-temperature NMR .
What methodologies are used to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
Q. Basic
- In Vitro Assays : Screen against target enzymes (e.g., carbonic anhydrase, NLRP3 inflammasome) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ) or use fluorescent tags to track intracellular accumulation .
Q. Advanced
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing morpholine with piperazine) to identify critical pharmacophores. For example, the morpholine group enhances solubility and target binding via hydrogen bonding .
- Molecular Dynamics Simulations : Model compound-enzyme interactions (e.g., sulfonamide binding to catalytic zinc in carbonic anhydrase) to guide rational design .
How can computational tools enhance the design and synthesis of this compound derivatives?
Q. Advanced
- Reaction Path Prediction : Quantum mechanical calculations (e.g., Gaussian) identify low-energy pathways for key steps like sulfonylation or amine coupling .
- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst) for novel derivatives. ICReDD’s platform integrates computation and experimentation to accelerate discovery .
- Docking Studies : Virtual screening against protein targets (e.g., NLRP3) prioritizes derivatives with high binding affinity before synthesis .
What are the key challenges in resolving contradictory data on the biological activity of sulfonamide derivatives, and how can they be addressed?
Q. Advanced
- Data Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
- Off-Target Effects : Use CRISPR-edited cell lines or isoform-specific inhibitors to confirm target specificity.
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house studies to identify trends (e.g., chlorine substitution correlates with anti-inflammatory activity) .
What case studies demonstrate the application of this compound in drug discovery?
Q. Basic
- Anti-Cancer Agents : Derivatives showed sub-micromolar activity against breast cancer (MCF-7) via apoptosis induction, validated by flow cytometry and caspase-3 activation assays .
- Anti-Inflammatory Agents : Inhibited NLRP3 inflammasome in macrophages (IC₅₀ = 0.8 μM), reducing IL-1β secretion in LPS-primed cells .
Q. Advanced
- Mechanistic Profiling : RNA-seq revealed downregulation of NF-κB pathways in treated cells, supporting anti-inflammatory claims .
- Toxicology Studies : Acute toxicity (LD₅₀ > 500 mg/kg in mice) and hepatotoxicity screening (ALT/AST levels) ensure safety profiles .
How does the morpholinoethyl group influence the physicochemical and pharmacokinetic properties of this compound?
Q. Advanced
- Solubility : The morpholine ring increases water solubility (logP reduction from 3.2 to 2.1) compared to alkyl analogs, critical for oral bioavailability .
- Metabolic Stability : In vitro liver microsome assays show resistance to CYP3A4-mediated oxidation, extending half-life in plasma .
- Blood-Brain Barrier Penetration : LogBB calculations (-1.2) suggest limited CNS activity, making it suitable for peripheral targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
